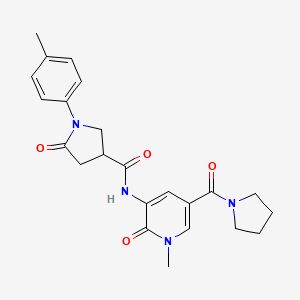
N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C23H26N4O4 and its molecular weight is 422.485. The purity is usually 95%.
BenchChem offers high-quality N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity Prediction
One area of research involves the synthesis of polycyclic systems containing oxadiazole rings, where compounds like "N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide" may serve as precursors or analogs. For example, a study conducted by Kharchenko et al. (2008) demonstrated a one-pot condensation method leading to the novel bicyclic systems, which were further evaluated for their biological activity using predictive methods (Kharchenko, Detistov, & Orlov, 2008).
Heterocyclic Compounds Synthesis
Another research focus is on synthesizing novel heterocyclic compounds, which are crucial in developing new pharmacologically active agents. Bakhite et al. (2005) discussed creating new pyrido and thieno pyrimidines, offering insights into the versatility of similar chemical structures in synthesizing complex molecules with potential antimicrobial and antifungal properties (Bakhite, Al‐Sehemi, & Yamada, 2005).
Crystal Structure Analysis
Research into the crystal and molecular structures of related compounds provides valuable information on their potential applications in material science and drug design. For instance, Prasad et al. (1979) detailed the crystal structure of a related dipeptide, revealing insights into peptide conformation and the potential for designing peptide-based materials and drugs (Prasad, Shamala, Nagaraj, Chandrasekaran, & Balaram, 1979).
Polyamides Synthesis and Characterization
Research on synthesizing new polyamides based on carboxyanilino carbonyl pyridine and aromatic diamines, as explored by Faghihi and Mozaffari (2008), indicates the potential of such structures in creating novel materials with specific thermal and solubility properties, potentially applicable in various industrial and pharmacological contexts (Faghihi & Mozaffari, 2008).
Antimicrobial and Antifungal Agents
El-Sehrawi et al. (2015) synthesized novel derivatives of oxo-pyridine-carboxamide and evaluated them as antimicrobial and antifungal agents, demonstrating the potential pharmaceutical applications of compounds with similar structural features (El-Sehrawi, Soliman, Khalifa, & El-Bakry, 2015).
Propiedades
IUPAC Name |
N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-15-5-7-18(8-6-15)27-14-16(12-20(27)28)21(29)24-19-11-17(13-25(2)23(19)31)22(30)26-9-3-4-10-26/h5-8,11,13,16H,3-4,9-10,12,14H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIMGLRYNGCNGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=CN(C3=O)C)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2465866.png)
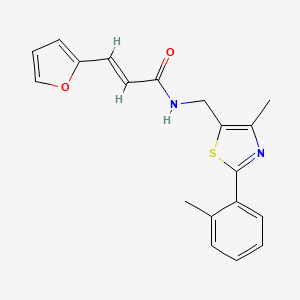
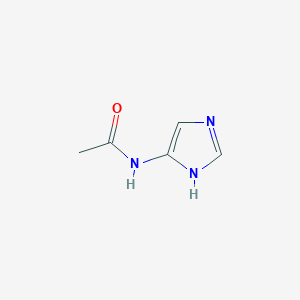
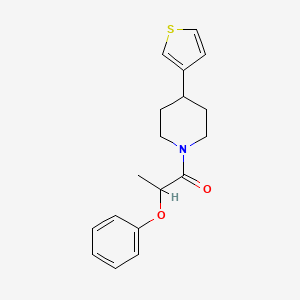
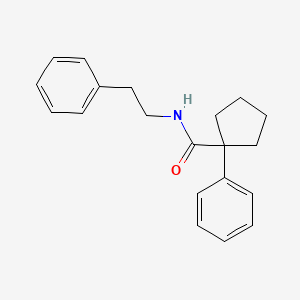

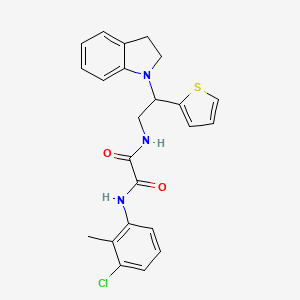





![[(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)sulfanyl]formonitrile](/img/structure/B2465888.png)
